4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride
Description
Nomenclature, Identification, and Structural Classification
The compound 4-[(2-hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride (CAS: 2138002-79-4) is systematically named according to IUPAC guidelines as 4-((2-hydroxyethyl)amino)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride. Its molecular formula, C₈H₁₆ClNO₄ , reflects a heterocyclic oxane (tetrahydropyran) backbone substituted at the 4-position with both a carboxylic acid group and a 2-hydroxyethylamino moiety, with a hydrochloric acid counterion.
Structurally, it belongs to the oxane family—a six-membered saturated oxygen-containing heterocycle. The molecule’s core combines a tetrahydropyran ring with a quaternary carbon center at position 4, which hosts the dual functional groups (carboxylic acid and hydroxyethylamino substituents). This arrangement creates a rigid, three-dimensional scaffold with distinct electronic and steric properties. Key identifiers include:
The hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic applications.
Historical Context in Heterocyclic Chemistry
Oxane derivatives trace their origins to early 20th-century studies on pyran chemistry. Pyran, a six-membered aromatic oxygen heterocycle, was first isolated in 1962, while its saturated counterpart, tetrahydropyran (oxane), emerged as a stable analog for probing ring-opening reactions and conformational dynamics. The introduction of functional groups like carboxylic acids and amines into the oxane framework gained prominence in the 1980s with the rise of combinatorial chemistry, which demanded modular scaffolds for drug discovery.
The specific substitution pattern of this compound reflects advances in protecting group strategies (e.g., THP-ethers) and multicomponent reactions , enabling precise functionalization at the sterically hindered C4 position. Its development parallels broader trends in heterocyclic chemistry, where oxanes serve as bioisosteres for furans and pyrans in medicinal chemistry.
Significance in Chemical Research and Scaffold Development
This compound is prized as a versatile small-molecule scaffold due to its:
- Bifunctional reactivity : The carboxylic
Properties
IUPAC Name |
4-(2-hydroxyethylamino)oxane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c10-4-3-9-8(7(11)12)1-5-13-6-2-8;/h9-10H,1-6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGVAEBRXDSVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Route 1: Cyclization of 4-Hydroxybutyric Acid Derivatives
A widely cited method involves the cyclization of 4-hydroxybutyric acid derivatives with ethyl diazoacetate, followed by functional group transformations:
- Substitution Reaction :
Intramolecular Nucleophilic Substitution :
Amination and Salt Formation :
Key Data Table: Route 1 Optimization
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Zn(OTf)₂ | None | 60 | 86 | 90 |
| 2 | KOtBu | Toluene | 25 | 56 | 88 |
| 3 | HCl | Ethanol | 80 | 92 | 95 |
Route 2: Hofmann Degradation of Spirocyclic Intermediates
Optimization Strategies
Catalytic Enhancements
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under radical or thermal conditions. This reaction is pivotal for synthesizing substituted amines or generating reactive intermediates.
Notes :
-
The reaction with Br₂ proceeds via homolytic cleavage of the O-Br bond, forming an acyloxy radical that releases CO₂ to yield an alkyl radical. Subsequent halogen abstraction produces the final product .
-
Silver-mediated decarboxylation shows higher selectivity for iodination but requires stoichiometric oxidants .
Oxidation Reactions
The hydroxyl group on the ethylamino side chain is susceptible to oxidation, enabling access to ketones or carboxylic acids.
Key Observations :
-
MnO₂ selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids .
-
Acidic KMnO₄ conditions lead to complete oxidation of the hydroxyl group to a carboxylic acid.
Substitution and Functionalization
The hydroxyl group can be converted into better-leaving groups for nucleophilic substitution.
Mechanistic Insight :
-
Tosylation enhances leaving-group ability, enabling displacement by nucleophiles like azides or thiols.
Cyclization and Heterocycle Formation
The proximity of the amine and hydroxyl groups permits intramolecular cyclization.
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| DCC (dicyclohexylcarbodiimide) | Oxazolidinone derivative | CH₂Cl₂, RT, 12h | |
| H₂N-NH₂ (hydrazine) | Pyrazolidine fused oxane | Ethanol, reflux, 6h |
Example Reaction :
Salt Formation and pH-Dependent Reactivity
The hydrochloride salt influences solubility and reactivity:
| pH Adjustment | Effect | Application |
|---|---|---|
| NaOH (pH > 10) | Free amine generation | Facilitates alkylation/acylation |
| HCl (pH < 2) | Protonation of amine | Stabilizes carbocation intermediates |
-
Carboxylic acid:
-
Hydroxyl group:
-
Amine (protonated):
Esterification and Amide Coupling
The carboxylic acid participates in standard derivatization reactions:
| Reagent | Product | Catalyst |
|---|---|---|
| CH₃OH/H₂SO₄ | Methyl ester | Acid catalysis |
| SOCl₂ followed by NH₃ | Primary amide | — |
Note : Ester derivatives exhibit improved lipid solubility for biological studies .
Scientific Research Applications
4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It interacts with enzymes by binding to their active sites, thereby modulating their activity. The pathways involved include metabolic and signaling pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Oxane-Based Carboxylic Acid Derivatives
Compounds with oxane rings and carboxylic acid substituents are common in medicinal chemistry. Key examples include:
Key Differences :
Cyclohexane Carboxylic Acid Derivatives
Cyclohexane-based analogs share structural similarities but differ in ring conformation and substituent effects:
Key Differences :
- The hydroxyethylamino group provides a secondary alcohol, enabling hydrogen bonding, unlike the primary amine or dimethylamino groups in cyclohexane analogs .
Benzimidazole-Linked Carboxylic Acid Derivatives
Bendamustine-related compounds () share functional groups but differ in core structure:
Key Differences :
- The target compound lacks the benzimidazole core, which is critical for DNA alkylation in Bendamustine analogs.
Miscellaneous Structurally Related Compounds
Key Differences :
- Unlike the ethyl ester in , the target compound’s free carboxylic acid group allows for ionic interactions in biological systems .
Biological Activity
4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride, also known as HEAA, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound features an oxane ring with a carboxylic acid group and a hydroxyethyl amino substituent. This unique structure allows it to participate in various biochemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃ClN₂O₃ |
| Molecular Weight | 192.64 g/mol |
| Solubility | Soluble in water |
| pH | Neutral (7) |
The biological activity of HEAA is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It acts as both an enzyme inhibitor and activator, modulating various metabolic pathways crucial for cellular functions. The amino group can form hydrogen bonds, enhancing its interaction with target proteins.
Enzyme Interaction Studies
Research indicates that HEAA can influence the activity of several enzymes involved in metabolic processes. For instance, studies have shown that it can inhibit lipoxygenases (LOXs), which are critical in inflammatory responses and other physiological processes .
Case Studies
- Inhibition of Lipoxygenases : In a study focusing on human lipoxygenases, HEAA demonstrated significant inhibitory effects on platelet-type 12-(S)-LOX. This inhibition correlated with reduced production of inflammatory mediators, suggesting potential therapeutic applications in managing inflammatory diseases .
- Impact on Metabolic Pathways : Another study highlighted HEAA's role in modulating metabolic pathways related to glucose metabolism, indicating its potential utility in diabetes management.
Applications in Research
HEAA serves as a versatile building block in organic synthesis and is used extensively in biochemical studies to explore enzyme interactions and metabolic pathways. Its unique properties make it valuable for:
- Synthesis of Biologically Active Compounds : HEAA is often utilized as a precursor in synthesizing more complex molecules with potential pharmacological activity.
- Biochemical Studies : Researchers employ HEAA to investigate the modulation of enzyme activity and its implications for disease treatment strategies.
Table 2: Research Applications
| Application | Description |
|---|---|
| Organic Synthesis | Building block for complex molecule synthesis |
| Enzyme Interaction Studies | Investigating enzyme modulation |
| Therapeutic Research | Potential applications in treating inflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
